2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol is an organic compound with the molecular formula C8H10ClNO2. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorophenol and (S)-1-amino-2-hydroxyethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.
Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and reduction reactions, to introduce the amino and hydroxyl groups onto the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-[(1S)-1-amino-2-oxoethyl]-6-chlorophenol, while substitution of the chlorine atom may produce 2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol.
Scientific Research Applications
2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1S)-1-amino-2-hydroxyethyl]-4-chlorophenol
- 2-[(1S)-1-amino-2-hydroxyethyl]-6-bromophenol
- 2-[(1S)-1-amino-2-hydroxyethyl]-6-fluorophenol
Uniqueness
2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom at the 6-position of the phenol ring, combined with the chiral center, differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H10ClNO2 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m1/s1 |
InChI Key |
PDKJEZHXIVATRZ-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)O)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.